molecular formula C23H24ClN5O2S B2928277 1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea CAS No. 941975-40-2

1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea

Cat. No.: B2928277
CAS No.: 941975-40-2
M. Wt: 469.99
InChI Key: BXHQYIFQQVLIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted at position 5 with a 4-benzylpiperazine moiety linked via a carbonyl group and at position 2 with a urea group connected to a 4-chlorophenyl ring. Its molecular weight is approximately 456 g/mol (estimated from analogs in ), and it is hypothesized to target kinases or nicotinic acetylcholine receptors (nAChRs) based on structural parallels to known bioactive ureas .

Properties

IUPAC Name

1-[5-(4-benzylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-16-20(32-23(25-16)27-22(31)26-19-9-7-18(24)8-10-19)21(30)29-13-11-28(12-14-29)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHQYIFQQVLIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. The compound integrates several pharmacologically relevant motifs, including a benzylpiperazine moiety and a thiazole ring, which are known for their diverse biological effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H26ClN5O2S
  • CAS Number : 942010-93-7

This compound features:

  • A benzylpiperazine group, which is often associated with psychoactive effects.
  • A thiazole ring known for its antibacterial and antifungal properties.
  • A urea linkage that can enhance binding affinity to biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzylpiperazine and thiazole exhibit significant antibacterial properties. For instance, compounds similar to the target compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various physiological processes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Urease : The compound exhibited potent urease inhibition, with IC50 values comparable to established inhibitors. This suggests potential applications in managing urease-related disorders such as urinary tract infections .

Anticancer Potential

The piperazine moiety has been linked to anticancer activity. Compounds containing this structure have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer . The mechanism may involve apoptosis induction or cell cycle arrest.

Study 1: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of thiazole derivatives, it was found that compounds structurally related to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion and broth microdilution methods to determine minimum inhibitory concentrations (MICs) .

Study 2: Enzyme Inhibition Assay

Another research effort focused on the enzyme inhibitory activities of synthesized compounds. The target compound's analogs were tested for AChE and urease inhibition using spectrophotometric methods. Results indicated robust inhibitory activity, with some derivatives achieving IC50 values lower than standard drugs .

Data Tables

Activity Tested Compound IC50 (µM) Reference
Urease Inhibition1-(5-(4-Benzylpiperazine-1-carbonyl)-...)2.14
AChE InhibitionSimilar Compounds0.63
Antibacterial ActivityAgainst S. typhi and B. subtilisModerate

Comparison with Similar Compounds

Structural Analogues

1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea
  • Structural Differences : Replaces the thiazole ring with a simpler piperidine group, lacking the electron-deficient heterocycle.
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea
  • Structural Differences : Substitutes thiazole with isoxazole (oxygen vs. sulfur atom) and introduces a tert-butyl group.
  • Implications : The oxygen atom in isoxazole reduces electron density, altering dipole interactions. The bulky tert-butyl group may hinder membrane permeability but improve metabolic stability .
1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea
  • Structural Differences : Retains the thiazole core but replaces benzylpiperazine with a 4-chlorophenylpiperazine group.

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Structural Features Biological Activity Key Differences from Target Compound
Target Compound ~456 Thiazole, 4-methyl, benzylpiperazine, urea Hypothesized kinase/nAChR modulation Reference compound
1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea 329.8 Piperidine, urea Unknown No thiazole; reduced rigidity
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea 293.75 Isoxazole, tert-butyl, urea Potential α7 nAChR PAM Isoxazole replaces thiazole; tert-butyl adds bulk
1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea 283.7 Thiadiazole, ethyl, urea Unknown Thiadiazole (more electron-deficient)
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea 315.6 Dichlorophenyl, urea Herbicidal activity Dichlorophenyl increases lipophilicity

Structure-Activity Relationships (SAR)

  • Heterocycle Impact : Thiazole > isoxazole > thiadiazole in terms of electron density and hydrogen-bonding capacity.
  • Substituent Effects: Benzylpiperazine: Enhances lipophilicity and may interact with hydrophobic pockets. 4-Chlorophenyl: Provides a halogen bond donor, improving target selectivity .
  • Urea Motif : Critical for hydrogen bonding to catalytic residues in kinases or nAChRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.